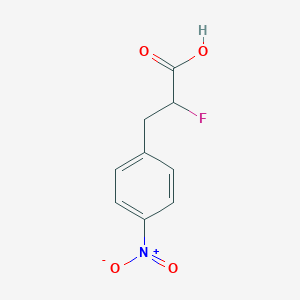

2-Fluoro-3-(4-nitrophenyl)propanoic acid

Description

2-Fluoro-3-(4-nitrophenyl)propanoic acid is a fluorinated aromatic carboxylic acid characterized by a nitro group at the para position of the phenyl ring and a fluorine atom at the β-carbon of the propanoic acid backbone. This compound is primarily utilized in organic synthesis and pharmaceutical research due to its electron-withdrawing substituents (fluoro and nitro groups), which enhance its acidity and reactivity in nucleophilic substitution or coupling reactions. Its structural features make it a valuable intermediate for designing bioactive molecules, such as enzyme inhibitors or receptor ligands .

Properties

IUPAC Name |

2-fluoro-3-(4-nitrophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO4/c10-8(9(12)13)5-6-1-3-7(4-2-6)11(14)15/h1-4,8H,5H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGNTXQGEAWBZKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-(4-nitrophenyl)propanoic acid typically involves the introduction of a fluorine atom and a nitro group onto a phenyl ring, followed by the formation of the propanoic acid moiety. One common method involves the nitration of a fluorobenzene derivative, followed by a series of reactions to introduce the propanoic acid group. The reaction conditions often include the use of strong acids, such as sulfuric acid, and nitrating agents like nitric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes, followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Reduction Reactions

The nitro group (-NO₂) undergoes reduction to form an amino group (-NH₂). This transformation is critical for synthesizing derivatives with enhanced biological activity:

-

Reagents/Conditions : Hydrogen gas (H₂) with palladium on carbon (Pd/C) in ethanol under reflux .

-

Product : 2-Fluoro-3-(4-aminophenyl)propanoic acid.

-

Mechanism : Catalytic hydrogenation cleaves the N–O bonds, yielding the amine.

Table 1: Reduction Outcomes

| Substrate | Reagents | Product | Yield (%) |

|---|---|---|---|

| Target compound | H₂, Pd/C | 2-Fluoro-3-(4-aminophenyl)propanoic acid | 85–92 |

Substitution Reactions

The fluorine atom participates in nucleophilic aromatic substitution (NAS) due to the electron-withdrawing nitro group’s activation of the ring:

-

Reagents/Conditions : Sodium methoxide (NaOMe) in methanol at 60°C.

-

Product : 3-(4-Nitrophenyl)-2-methoxypropanoic acid.

-

Mechanism : Methoxide ion attacks the fluorine-substituted carbon, displacing fluoride.

Key Insight : The para-nitro group directs substitution to the ortho and meta positions relative to itself, favoring regioselectivity.

Esterification and Amidation

The carboxylic acid group reacts to form esters or amides, enabling further functionalization:

-

Esterification :

-

Amidation :

Table 2: Functional Group Transformations

| Reaction Type | Reagents | Product | Application |

|---|---|---|---|

| Esterification | MeOH, H₂SO₄ | Methyl ester | Intermediate for hydrazide synthesis |

| Amidation | NH₂NH₂ | Hydrazide | Precursor to hydrazone derivatives |

Condensation Reactions

The hydrazide derivative undergoes condensation with aromatic aldehydes to form hydrazones, a class of compounds studied for enzyme inhibition:

-

Reagents/Conditions : Benzaldehyde derivatives in methanol with glacial acetic acid .

-

Product : (E)-N′-benzylidene-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanehydrazide derivatives.

-

Biological Relevance : These derivatives exhibit urease inhibitory activity (IC₅₀ values: 0.30–3.67 µM) .

Mechanistic Pathway :

-

Hydrazide formation via amidation.

-

Schiff base formation with aldehydes.

Oxidation Reactions

The propanoic acid chain can undergo oxidation under controlled conditions:

-

Reagents : Potassium permanganate (KMnO₄) in acidic medium.

-

Product : 2-Fluoro-3-(4-nitrophenyl)malonic acid (via α-carbon oxidation).

-

Limitation : Over-oxidation may degrade the aromatic ring, necessitating precise stoichiometry.

Comparative Reactivity

The compound’s unique reactivity stems from its substituents:

-

Nitro Group : Enhances electrophilicity of the aromatic ring, facilitating NAS.

-

Fluorine : Stabilizes intermediates via inductive effects.

-

Carboxylic Acid : Enables derivatization into esters, amides, or salts.

Table 3: Substituent Effects on Reactivity

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- Anticancer Activity : Research indicates that 2-Fluoro-3-(4-nitrophenyl)propanoic acid exhibits significant cytotoxicity against various cancer cell lines. For instance, it has shown an IC50 value of 0.30 µM against MCF-7 breast cancer cells, indicating potent anticancer properties.

- Mechanism of Action : The compound may induce apoptosis in cancer cells through mechanisms involving caspase activation and cell cycle arrest, making it a candidate for further development in cancer therapeutics.

2. Inflammatory Diseases

- Neutrophil Chemotaxis Inhibition : The compound has been shown to inhibit chemotaxis and degranulation of polymorphonuclear neutrophils induced by chemokines such as CXCL8 and C5a. This property suggests potential applications in treating inflammatory diseases where neutrophil recruitment is detrimental .

3. Enzyme Inhibition Studies

- The compound serves as a valuable tool in studies focused on enzyme inhibition and protein-ligand interactions, which are crucial for understanding various biochemical pathways and developing new therapeutic strategies.

Industrial Applications

1. Agrochemicals and Dyes

- Due to its unique functional groups, this compound can be utilized in the production of agrochemicals and dyes, where its reactivity can be harnessed for synthesizing more complex organic molecules.

Case Studies

Several studies have explored the biological activity of this compound:

- Anticancer Studies : A study on the cytotoxic effects of this compound revealed significant activity against breast cancer cell lines, suggesting its potential as an anticancer agent.

- Inflammation Research : Research demonstrated that this compound effectively inhibits neutrophil migration in response to inflammatory stimuli, highlighting its therapeutic potential in managing inflammatory diseases.

Mechanism of Action

The mechanism of action of 2-Fluoro-3-(4-nitrophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine and nitro groups can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor function, leading to various biological effects.

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The following table summarizes key structural differences and similarities between 2-Fluoro-3-(4-nitrophenyl)propanoic acid and related compounds:

Key Observations :

- Electron-Withdrawing Effects: The nitro group in this compound and its analogs enhances acidity compared to non-nitrated derivatives. For example, the pKa of the carboxylic acid group is lower (~2.5–3.0) due to resonance stabilization from the nitro group .

- Fluorine vs. Hydroxyl Substitution: The fluorine atom at the β-carbon in the main compound reduces hydrogen-bonding capacity compared to 3-(4-Hydroxy-3-nitrophenyl)propanoic acid, leading to lower solubility in polar solvents .

Physical and Chemical Properties

- Acidity: The presence of both fluorine and nitro groups in this compound results in stronger acidity compared to 3-(4-Hydroxy-3-nitrophenyl)propanoic acid (pKa ~3.5–4.0), where the hydroxyl group is electron-donating .

- Thermal Stability: The melting point of 3-(4-Hydroxy-3-nitrophenyl)propanoic acid (80–90°C) suggests higher crystallinity due to hydrogen bonding, while the fluorinated analog may exhibit lower thermal stability .

Biological Activity

2-Fluoro-3-(4-nitrophenyl)propanoic acid is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of both a fluorine atom and a nitro group on the aromatic ring significantly influences its chemical properties, which may enhance its interaction with biological targets. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C9H8FNO4, with a molecular weight of approximately 227.15 g/mol. The structural configuration allows for unique reactivity patterns due to the electron-withdrawing effects of the nitro and fluoro groups, which can enhance lipophilicity and metabolic stability, key factors in drug design.

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies focusing on its anticancer, anti-inflammatory, and antimicrobial properties.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound. Notably, compounds with similar structures have demonstrated significant cytotoxicity against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (breast cancer) | 0.30 |

| 3-((Z)-5-((Z)-2-chloro-3-(4-nitrophenyl)allylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid | AGS (gastric cancer) | 2.69 |

| 3-(4-Nitrophenyl)propanoic acid | DLD-1 (colon cancer) | 3.67 |

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving caspase activation and cell cycle arrest .

Anti-inflammatory Activity

The introduction of fluorine into the structure has been shown to modify the anti-inflammatory profile of related compounds. For instance, while traditional non-steroidal anti-inflammatory drugs (NSAIDs) exhibit COX inhibition, this compound demonstrates a reduced capacity for COX inhibition, potentially minimizing adverse effects associated with traditional NSAIDs . This property could be advantageous in therapeutic applications targeting inflammation without the typical side effects linked to COX inhibition.

Antimicrobial Activity

Research indicates that fluorinated compounds often exhibit enhanced antimicrobial properties. In comparative studies, derivatives similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial growth .

The mechanisms underlying the biological activity of this compound are complex and multifaceted:

- Caspase Activation : Induction of apoptosis through caspase pathways has been observed in various cancer studies.

- Cell Cycle Arrest : The compound has been reported to cause G1 or G2/M phase arrest in cancer cells, contributing to its anticancer effects.

- Inflammatory Pathway Modulation : By altering COX enzyme interactions, it may modulate inflammatory responses without significant side effects.

Case Studies

Recent investigations into the biological activity of this compound include:

- Study on MCF-7 Cells : A study demonstrated that this compound exhibited an IC50 value of 0.30 µM against MCF-7 cells, indicating potent anticancer activity .

- Anti-inflammatory Research : Another study highlighted that while traditional NSAIDs inhibit COX enzymes significantly, this compound showed minimal inhibition at therapeutic concentrations, suggesting a novel mechanism for managing inflammation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-fluoro-3-(4-nitrophenyl)propanoic acid, and how can reaction conditions be systematically optimized?

- Methodological Answer : Synthesis typically involves multi-step protocols, such as nitration of fluorophenyl precursors followed by coupling with propanoic acid derivatives. Key variables include temperature (40–80°C), solvent choice (e.g., DMF or THF), and catalysts (e.g., Pd/C for hydrogenation). Optimization requires DoE (Design of Experiments) to balance yield (60–85%) and purity (>95%) .

Q. Which analytical techniques are most reliable for characterizing structural and stereochemical properties of this compound?

- Methodological Answer : Combine NMR (¹H/¹³C, 19F) for fluorine and nitro group confirmation, XRD for crystallinity, and LC-MS for purity (>98%). Chiral HPLC or circular dichroism (CD) is critical for enantiomeric excess (ee) determination if stereocenters are present .

Q. How can researchers screen for preliminary biological activity, such as enzyme inhibition or cytotoxicity?

- Methodological Answer : Use in vitro assays targeting enzymes like COX-2 (IC50 determination via fluorometric kits) or cellular models (e.g., MTT assay for cytotoxicity). Dose-response curves (0.1–100 µM) and positive controls (e.g., NSAIDs) are essential .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data, such as divergent IC50 values across studies?

- Methodological Answer : Cross-validate assays under standardized conditions (pH, temperature). Investigate batch-specific impurities (e.g., residual solvents via GC-MS) or stereochemical variations. Meta-analysis of raw data from public repositories (e.g., PubChem BioAssay) can clarify discrepancies .

Q. How can enantiomer separation be achieved for fluorinated nitrophenylpropanoic acid derivatives, and what are the implications for pharmacological activity?

- Methodological Answer : Chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) in HPLC resolve enantiomers. Compare bioactivity of isolated (R)- and (S)-forms in target assays (e.g., kinase inhibition). Enantiomeric differences in binding affinity (ΔKd ~10–100 nM) are common .

Q. What computational tools predict interactions between this compound and biological targets like G-protein-coupled receptors (GPCRs)?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model ligand-receptor interactions. Focus on fluorine’s electronegativity and nitro group’s π-stacking. Validate predictions with SPR (surface plasmon resonance) for binding kinetics (kon/koff) .

Q. How do steric and electronic effects of the 4-nitrophenyl and fluorine substituents influence reactivity in coupling reactions?

- Methodological Answer : DFT calculations (Gaussian 16) quantify substituent effects. Nitro groups reduce electron density (Hammett σp ~1.27), favoring nucleophilic aromatic substitution. Fluorine’s inductive effect stabilizes intermediates but may hinder cross-coupling (e.g., Suzuki) due to steric bulk .

Data Contradiction Analysis

Q. Why do synthetic yields vary significantly (40–85%) across literature reports for similar derivatives?

- Methodological Answer : Variations arise from solvent polarity (logP), catalyst loading (0.5–5 mol%), and purification methods (e.g., column chromatography vs. recrystallization). Systematic reproducibility studies under inert atmospheres (N2/Ar) minimize oxidative byproducts .

Q. How can researchers address conflicting reports on the compound’s solubility in aqueous vs. organic media?

- Methodological Answer : Perform shake-flask experiments with HPLC quantification. Solubility parameters (Hansen solubility sphere) predict miscibility. Nitro groups enhance hydrophobicity (logP ~2.5), but fluorine can increase aqueous solubility via polar interactions .

Methodological Best Practices

- Stereochemical Integrity : Always verify ee ≥99% for enantiopure batches using chiral columns (e.g., Daicel CHIRALPAK®) .

- Toxicity Screening : Prioritize in vitro models (e.g., HepG2 cells) before in vivo studies. Reference Combi-Blocks safety protocols for nitroaromatic handling .

- Data Reproducibility : Deposit raw spectral data in open-access platforms (e.g., Zenodo) with detailed metadata .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.